molecular formula C16H19N3O3 B2741251 3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034549-36-3

3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2741251
CAS No.: 2034549-36-3
M. Wt: 301.346
InChI Key: XDGXAPZWPUDRSA-UHFFFAOYSA-N
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Description

3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique combination of furan, pyridine, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-yl and pyridin-4-yl intermediates, followed by their coupling through a methylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)amine
  • 1-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate

Uniqueness

3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(19-13-4-8-21-9-5-13)18-11-12-3-6-17-14(10-12)15-2-1-7-22-15/h1-3,6-7,10,13H,4-5,8-9,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGXAPZWPUDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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